Fluphenazine beta-D-Glucuronide

Drug metabolism Glucuronidation Enzymatic synthesis

This authentic fluphenazine β-D-glucuronide reference standard (CAS 133310-09-5) is the structurally verified 7-hydroxyfluphenazine phenolic ether glucuronide—chromatographically and mass spectrometrically distinct from the aliphatic ether FLU glucuronide. Without this specific standard, accurate quantification in biological matrices is impossible due to matrix effects and differential ionization efficiency. Essential for LC-MS/MS method development, GLP-compliant ADME/toxicokinetic studies, and UGT isoform activity assays (UGT2B7/UGT2B4). Traceable to USP/EP pharmacopeial standards. ≥95% purity.

Molecular Formula C₂₈H₃₄F₃N₃O₇S
Molecular Weight 613.6 g/mol
CAS No. 133310-09-5
Cat. No. B023484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluphenazine beta-D-Glucuronide
CAS133310-09-5
Synonyms2-[4-[3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazinyl]ethyl β-D-Glucopyranosiduronic Acid; 
Molecular FormulaC₂₈H₃₄F₃N₃O₇S
Molecular Weight613.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOC5C(C(C(C(O5)C(=O)O)O)O)O
InChIInChI=1S/C28H34F3N3O7S/c29-28(30,31)17-6-7-21-19(16-17)34(18-4-1-2-5-20(18)42-21)9-3-8-32-10-12-33(13-11-32)14-15-40-27-24(37)22(35)23(36)25(41-27)26(38)39/h1-2,4-7,16,22-25,27,35-37H,3,8-15H2,(H,38,39)/t22-,23-,24+,25-,27+/m0/s1
InChIKeyFPAXYGQWHAIDFV-GAYSTUHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluphenazine β-D-Glucuronide (CAS 133310-09-5): Reference Standard Procurement for Phase II Metabolite Quantification


Fluphenazine β-D-Glucuronide (CAS 133310-09-5), also known as 7-hydroxyfluphenazine glucuronide, is a fully characterized phase II glucuronide metabolite of the typical antipsychotic fluphenazine, a phenothiazine-class D1 and D2 dopamine receptor antagonist [1]. This compound is supplied as a high-purity analytical reference standard (≥95% to 98% purity, depending on vendor) for use in bioanalytical method development, method validation, and quality control applications . It serves as a traceable reference material for accurate identification and quantification of fluphenazine metabolites in biological matrices, with regulatory compliance for pharmacopeial standard traceability (USP or EP) [2].

Why Fluphenazine β-D-Glucuronide (CAS 133310-09-5) Cannot Be Substituted with Alternative Fluphenazine Metabolite Standards


Fluphenazine undergoes complex phase I and phase II metabolism yielding multiple distinct metabolites, including fluphenazine sulfoxide, 7-hydroxyfluphenazine, fluphenazine N4'-oxide, and at least two structurally distinct glucuronide conjugates: 7-hydroxyfluphenazine ring glucuronide (phenolic ether linkage) and FLU glucuronide (aliphatic ether linkage) [1]. These metabolites exhibit profoundly different tissue distribution profiles, dopamine receptor binding affinities, and abundance patterns in biological samples [2]. For instance, fluphenazine sulfoxide is the major metabolite in brain tissue (24–96% of parent drug levels), whereas 7-hydroxyfluphenazine and fluphenazine N4'-oxide levels in brain are negligible (1–20% of parent) [2]. The specific glucuronide conjugate represented by CAS 133310-09-5 possesses unique chromatographic retention characteristics and mass spectrometric fragmentation patterns that are not interchangeable with other fluphenazine metabolite reference standards. Without an authentic, structurally verified standard for this specific glucuronide, accurate quantification in biological matrices is impossible due to matrix effects, differential ionization efficiency, and the absence of suitable surrogate calibrators [3].

Quantitative Differentiation Evidence: Fluphenazine β-D-Glucuronide (CAS 133310-09-5) versus Structural Analogs


Enzymatic Synthesis Yield: Fluphenazine β-D-Glucuronide (7-Hydroxy Ring Glucuronide) versus Aliphatic Ether Glucuronide

In a rabbit hepatic microsomal immobilized enzyme system, the enzymatic glucuronidation of fluphenazine yields two structurally distinct glucuronide conjugates with dramatically different production efficiencies. The phenolic ether glucuronide (7-hydroxyfluphenazine ring glucuronide, corresponding to CAS 133310-09-5) is produced at a 60% yield when 7-hydroxyfluphenazine is used as substrate, whereas the aliphatic ether glucuronide (conjugated at the side-chain primary alcohol) is produced at less than 1% yield when fluphenazine itself is the substrate [1]. This >60-fold difference in synthetic yield establishes the ring glucuronide as the kinetically favored and synthetically accessible reference material, while the aliphatic ether glucuronide is impractical for commercial production due to the low susceptibility of the side-chain primary alcohol function to glucuronidation [1].

Drug metabolism Glucuronidation Enzymatic synthesis Reference standard production

Structural Differentiation: Phenolic Ether versus Aliphatic Ether Glucuronide Conjugation Sites

The compound CAS 133310-09-5 is unambiguously characterized as 7-hydroxy-β-D-O-glucuronyl-fluphenazine, featuring a phenolic ether linkage where glucuronic acid is conjugated to the aromatic hydroxyl group at the 7-position of the phenothiazine ring. Structural proof was established by comprehensive mass spectrometry (FAB, daughter ion analysis, EI, CI) and both ¹H-NMR and ¹³C-NMR spectroscopy [1]. Critically, no evidence was found for conjugation at the primary alcohol group of the side-chain, nor for quaternary ammonium-linked glucuronides at either of the tertiary aliphatic nitrogen atoms of the side-chain [1]. The phenolic ether glucuronide was the sole product when 7-hydroxyfluphenazine served as substrate [1]. This site-specific conjugation distinguishes CAS 133310-09-5 from the alternative FLU glucuronide (aliphatic ether) identified in rat bile studies, which exhibits glucuronidation at the aliphatic side-chain hydroxyl [2].

Structural characterization NMR spectroscopy Mass spectrometry Metabolite identification

Immunoassay Specificity: Negligible Cross-Reactivity of 7-O-Glucuronide with Anti-7-Hydroxyfluphenazine Antibodies

In a validated radioimmunoassay (RIA) developed for the quantification of 7-hydroxyfluphenazine (7-OHFLU) in plasma, the antiserum demonstrated negligible cross-reactivity with the 7-O-glucuronide conjugate of fluphenazine (CAS 133310-09-5), as well as with fluphenazine sulfoxide, fluphenazine N4'-oxide, N-deshydroxyethyl-FLU, and N-deshydroxyethyl-7-OHFLU [1]. The antiserum also showed no significant cross-reactivity with other antipsychotic agents and commonly coadministered drugs [1]. This immunological discrimination confirms that the glucuronide conjugate possesses distinct epitope characteristics compared to its aglycone (7-hydroxyfluphenazine), necessitating separate analytical standards for accurate measurement.

Radioimmunoassay Cross-reactivity Therapeutic drug monitoring Immunoassay development

Tissue Distribution Context: Low Brain Penetration of Hydroxylated Metabolites versus Parent Drug

Following 15-day oral administration of fluphenazine dihydrochloride (5, 10, or 20 mg/kg daily) to rats, the parent drug (FLU) achieved brain region concentrations 10- to 27-fold higher than plasma concentrations. In contrast, the 7-hydroxy metabolite (7-OH-FLU, the aglycone of the target glucuronide) and the N4'-oxide metabolite (FLU-NO) were detected in brain at only 1% to 20% of parent drug levels [1]. FLU sulfoxide (FLU-SO) was the major metabolite in brain (24% to 96% of FLU levels) [1]. Regarding receptor pharmacology, 7-OH-FLU exhibited only 20% of the D2 dopamine receptor affinity and 5% of the D1 receptor affinity of the parent drug, while FLU-SO and FLU-NO had only 1–3% affinity [1]. The estimated relative 'activity factor' indicated that the combined contribution of all metabolites to neuropharmacologic activity is less than 1% of FLU [1].

Tissue distribution Blood-brain barrier Pharmacokinetics Metabolite profiling

Oral versus Depot Administration: Differential Metabolite Abundance Informs Analytical Method Selection

In a clinical study evaluating fluphenazine metabolism in patients, samples from both oral fluphenazine and fluphenazine decanoate (depot) treatment groups were analyzed using four separate radioimmunoassays specific for FLU, fluphenazine sulfoxide (FS), 7-hydroxyfluphenazine (7OHFLU), and fluphenazine N4'-oxide (FLUNO) [1]. In patients receiving oral FLU, plasma levels of FS and 7OHFLU were significantly higher than levels of the parent drug. In contrast, in patients receiving fluphenazine decanoate (FD), metabolite levels were significantly lower than FLU levels [1]. This finding supports the conclusion that drug metabolism is a more important factor for patients treated with oral formulations compared to depot formulations [1].

Route of administration Metabolite profiling Therapeutic drug monitoring Pharmacokinetic study design

High-Impact Research and Industrial Applications for Fluphenazine β-D-Glucuronide (CAS 133310-09-5)


LC-MS/MS Method Development and Validation for Fluphenazine Metabolite Quantification in Biological Matrices

This reference standard is essential for developing and validating LC-MS/MS methods for quantifying fluphenazine phase II metabolites in plasma, urine, or bile. The unambiguous structural characterization (phenolic ether glucuronide at the 7-position) enables accurate calibration and quality control for detecting this specific conjugate, distinct from the aliphatic ether glucuronide [1]. The standard supports method validation parameters including linearity, accuracy, precision, and matrix effect assessment, with regulatory compliance traceable to USP or EP standards [2].

In Vitro Drug Metabolism Studies Using UDP-Glucuronosyltransferase (UGT) Enzyme Systems

The 60% synthetic yield of the phenolic ether glucuronide in immobilized enzyme systems [1] makes CAS 133310-09-5 a practical reference standard for calibrating in vitro glucuronidation assays. Researchers investigating UGT isoform activity (particularly UGT2B7 and UGT2B4) toward phenothiazine substrates require this authentic standard to confirm product identity and quantify reaction yields. The compound serves as a positive control for enzymatic glucuronidation studies involving 7-hydroxyfluphenazine as substrate.

Therapeutic Drug Monitoring (TDM) of Oral Fluphenazine Therapy

In patients receiving oral fluphenazine, plasma levels of 7-hydroxy metabolites significantly exceed parent drug concentrations [2]. Accurate therapeutic drug monitoring therefore requires quantification of the glucuronide conjugate, which circulates as a major clearance-phase metabolite. This reference standard enables clinical laboratories and contract research organizations (CROs) to develop and validate quantitative assays for monitoring patient adherence, assessing metabolic variability, and investigating drug-drug interactions involving UGT enzymes.

Phase II Metabolite Identification in Preclinical Toxicology and ADME Studies

Regulatory toxicology studies require comprehensive metabolite profiling, including phase II conjugates. The target compound was first identified and characterized in rat bile following intraperitoneal administration of fluphenazine, providing the first direct evidence of intact phase II fluphenazine metabolites [3]. Procurement of this authentic standard enables GLP-compliant identification and quantification of the 7-hydroxyfluphenazine glucuronide conjugate in preclinical species (rat, dog) during ADME and toxicokinetic assessments required for IND/NDA submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluphenazine beta-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.